N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a furan-3-yl-substituted benzyl group at the N-position. The pyrazole core is substituted with a methoxy group at position 3 and a methyl group at position 1. Its structural uniqueness lies in the combination of a heteroaromatic furan ring and a methoxy-pyrazole scaffold, which may influence electronic properties, solubility, and binding interactions compared to analogs .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20-10-15(17(19-20)22-2)16(21)18-9-12-3-5-13(6-4-12)14-7-8-23-11-14/h3-8,10-11H,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOBRHGEBETFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid .
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
Table 1: Key Structural Features and Molecular Properties
*Estimated based on structural formula.
†Calculated from ’s molecular formula (C28H28N4O4S).
‡Calculated from ’s molecular formula (C16H15N5O).
Key Observations:
- Substituent Diversity: The target compound’s furan-benzyl group distinguishes it from analogs with sulfonyl morpholine () or pyridopyrazole systems (). The furan ring’s electron-rich nature may enhance π-π stacking in biological targets compared to morpholinosulfonyl or phenylamino groups .
- Molecular Weight: The target (~315 g/mol) is lighter than the morpholinosulfonyl derivative (~521 g/mol) but heavier than the amino-substituted analog (~307 g/mol). Lower molecular weight may improve bioavailability .
- Melting Points: Amino-substituted pyrazoles () exhibit higher melting points (178–247°C), likely due to hydrogen bonding from amino groups. The target’s methoxy and methyl substituents may reduce intermolecular interactions, lowering its melting point .
Biological Activity
N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazole Compounds
Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The structure of pyrazoles allows for various substitutions that can enhance or modify their biological profiles. The specific compound , this compound, is particularly noteworthy due to its unique furan and benzyl substituents.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. Research indicates that pyrazole derivatives can modulate signaling pathways involved in inflammation and cancer progression. For instance, they may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators such as TNF-alpha and IL-6 .
Anti-inflammatory Activity
Studies have shown that certain pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have demonstrated the ability to reduce levels of pro-inflammatory cytokines in vitro. In a comparative study, these compounds showed up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM .
Anticancer Properties
This compound has been evaluated for its anticancer potential against various cancer cell lines. Research indicates that similar pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, one study reported an IC50 value of 49.85 µM for a related pyrazole derivative against A549 lung cancer cells .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds within this class have shown effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are established for N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and what intermediates are critical?
- Methodology : Multi-step synthesis typically begins with a 1,5-diarylpyrazole core. Key steps include:
- Condensation of substituted pyrazole-carboxylic acids with benzylamine derivatives (e.g., 4-(furan-3-yl)benzylamine) using coupling agents like EDCI/HOBT.
- Methoxy and methyl group introductions via nucleophilic substitution or alkylation.
- Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Critical Intermediates :
- 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (precursor for carboxamide formation).
- 4-(Furan-3-yl)benzylamine (for N-benzylation).
Q. How is structural characterization performed for this compound?
- Techniques :
- X-ray crystallography : Determines 3D conformation and hydrogen-bonding networks (e.g., pyrazole-furan dihedral angles) .
- NMR : H/C NMR confirms substituent positions (e.g., methoxy singlet at ~3.8 ppm, furan protons at 6.2–7.4 ppm).
- IR : Carboxamide C=O stretch (~1650 cm), aromatic C-H bends (~750 cm).
- Data Table :
| Technique | Key Observations | Source Compound Analog |
|---|---|---|
| X-ray | Dihedral angle: Pyrazole-furan = 45.2° | |
| H NMR | 3-Methoxy (δ 3.82, s) |
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Approach :
- Assay standardization : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Solubility adjustments : Use DMSO concentration ≤0.1% to avoid false negatives.
- Dose-response validation : Replicate studies with orthogonal assays (e.g., fluorescence-based vs. luminescence).
Q. What computational methods predict binding affinity with biological targets?
- Methods :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases/enzymes (e.g., CDK2, EGFR).
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects of methoxy/furan groups .
- Key Findings :
- Trifluoromethyl analogs exhibit enhanced hydrophobic binding pockets .
- Furan π-stacking with aromatic residues (e.g., Phe82 in EGFR) improves affinity .
Q. What strategies optimize pharmacokinetic properties (e.g., metabolic stability)?
- Strategies :
- Lipophilicity modulation : Introduce trifluoromethyl groups (logP reduction by ~0.5 units) .
- Prodrug design : Acetylate carboxamide to enhance oral bioavailability.
- Metabolic site blocking : Replace labile methoxy with methylsulfonyl .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies for similar pyrazole-carboxamides?
- Factors :
- Catalyst choice : Pd(OAc) vs. CuI in Sonogashira coupling (yields: 60–85%) .
- Solvent effects : DMF improves solubility but may cause side reactions vs. THF .
- Mitigation : Optimize temperature (reflux vs. RT) and stoichiometry (amine:carbonyl = 1.2:1).
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
